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The clinical development of AMG 837, a G protein-coupled receptor 40 (GPR40) agonist, was

discontinued primarily due to toxicity concerns that emerged during Phase 1 clinical trials.

While specific details of the adverse events for AMG 837 remain largely undisclosed in publicly

available information, the broader context of safety issues within the GPR40 agonist drug

class, particularly hepatotoxicity, provides a strong indication for the program's termination.

AMG 837 was under investigation by Amgen as a potential treatment for type 2 diabetes. Its

mechanism of action centered on the activation of GPR40, also known as Free Fatty Acid

Receptor 1 (FFAR1), which is predominantly expressed on pancreatic β-cells. Activation of this

receptor by fatty acids or synthetic agonists like AMG 837 was shown in preclinical studies to

enhance glucose-stimulated insulin secretion (GSIS).[1][2]

The discontinuation of the clinical trials for a similar GPR40 agonist, TAK-875 (fasiglifam), due

to instances of liver injury in Phase 3 trials, cast a significant shadow over the entire class of

GPR40 agonists.[3][4] This event likely heightened scrutiny on the safety profiles of all drugs in

this class, including AMG 837. It is probable that the toxicity concerns that led to the

discontinuation of AMG 837's development were related to similar off-target effects or class-

wide safety issues.[5]

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of AMG 837 clinical trials?
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A1: The primary reason for the discontinuation of AMG 837 clinical trials was toxicity concerns

that arose during Phase 1 studies.[5] While the exact nature of the toxicity has not been

publicly detailed by Amgen, the known safety risks associated with the GPR40 agonist class,

such as liver toxicity, are the most likely cause.[3][6]

Q2: What is the mechanism of action of AMG 837?

A2: AMG 837 is an agonist of the G protein-coupled receptor 40 (GPR40). By binding to and

activating GPR40 on pancreatic β-cells, it potentiates glucose-stimulated insulin secretion. This

means it enhances the release of insulin from the pancreas only when blood glucose levels are

elevated, which was considered a promising approach for managing type 2 diabetes with a

lower risk of hypoglycemia compared to some other insulin secretagogues.[1][2]

Q3: Were there any published results from the AMG 837 clinical trials?

A3: Detailed results from the discontinued Phase 1 clinical trials of AMG 837, particularly

regarding the specific adverse events, have not been published in peer-reviewed literature. The

available information is primarily from preclinical studies and general reviews of the GPR40

agonist drug class.

Troubleshooting Guide for GPR40 Agonist Research
For researchers working with GPR40 agonists, the following troubleshooting guide may be

helpful in addressing potential experimental issues:
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Issue Potential Cause Troubleshooting Steps

Low in vitro potency Compound degradation

- Ensure proper storage

conditions (temperature, light

protection).- Prepare fresh

stock solutions for each

experiment.- Verify compound

purity via HPLC or other

analytical methods.

High protein binding in media

- Preclinical studies indicated

that AMG 837 has high plasma

protein binding.[7]- Use serum-

free or low-serum media for

initial potency assays.- If

serum is required, consider

measuring the free fraction of

the compound.

Inconsistent in vivo efficacy Poor oral bioavailability

- Optimize vehicle formulation

for improved solubility and

absorption.- Consider

alternative routes of

administration (e.g.,

intravenous) to establish

baseline efficacy.

Rapid metabolism

- Analyze plasma and tissue

samples for metabolite

formation.- Co-administer with

metabolic inhibitors (in

preclinical models) to assess

the impact of metabolism on

exposure and efficacy.

Observed cytotoxicity Off-target effects - Screen the compound

against a panel of off-target

receptors and enzymes.- Use

a GPR40 knockout/knockdown

cell line or animal model to
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confirm that the observed

toxicity is GPR40-independent.

Reactive metabolite formation

- Conduct in vitro metabolism

studies using liver microsomes

or hepatocytes to identify

potential reactive metabolites.

[3]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of GPR40 agonists and a

general workflow for their preclinical evaluation.
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Caption: Proposed signaling pathway for AMG 837 via GPR40 activation.
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Caption: General preclinical workflow for GPR40 agonist development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.plos.org [journals.plos.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b10752487?utm_src=pdf-body-img
https://www.benchchem.com/product/b10752487?utm_src=pdf-custom-synthesis
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers
glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for
therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

4. Amgen Outlines Long-Term Strategy [prnewswire.com]

5. researchgate.net [researchgate.net]

6. Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of
Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers
Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Discontinuation of AMG 837 Clinical Trials: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10752487#why-were-amg-837-clinical-trials-
discontinued]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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